molecular formula C14H13N3O2S2 B2999390 N-(2-(methylthio)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(2-(methylthio)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2999390
M. Wt: 319.4 g/mol
InChI Key: QNAODGDPGUMDCF-UHFFFAOYSA-N
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Description

N-(2-(methylthio)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core substituted with a methylthio (-SMe) group on the phenyl ring. The methylthio substituent may influence electronic properties, solubility, and intermolecular interactions, distinguishing it from related compounds with alkyl or electron-withdrawing groups.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-20-11-5-3-2-4-10(11)16-12(18)9-8-15-14-17(13(9)19)6-7-21-14/h2-5,8H,6-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAODGDPGUMDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Pyrimidine derivatives are known to be integral parts of dna and rna, playing an important role in several biological activities. Therefore, it can be inferred that this compound might interact with these fundamental biological molecules, affecting their function and the biochemical pathways they are involved in.

Biological Activity

N-(2-(methylthio)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications. This article reviews the current understanding of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine core structure, which is known for various biological activities. The presence of a methylthio group and a carboxamide moiety contributes to its pharmacological properties.

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes:

  • Inhibition of COX Enzymes :
    • A related study reported that certain pyrimidine derivatives exhibited IC50 values against COX-2 comparable to celecoxib (IC50 = 0.04 μmol) .
    • Compounds showed effective suppression of inflammatory mediators in vitro, indicating a potential for therapeutic use in inflammatory diseases.

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has indicated that thiazolo-pyrimidine derivatives possess significant antibacterial activity:

  • Activity Against Bacteria :
    • Similar compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, often exceeding the efficacy of standard antibiotics like ampicillin .
    • The minimum inhibitory concentration (MIC) values for potent derivatives were reported as low as 0.004–0.03 mg/mL against sensitive strains .

3. Anticancer Activity

Thiazolo-pyrimidine derivatives are also being explored for their anticancer potential:

  • Cytotoxic Effects :
    • Preliminary studies suggest that these compounds can induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation .
    • The structure-activity relationship (SAR) indicates that specific substitutions on the pyrimidine ring enhance cytotoxicity against cancer cells.

Table: Summary of Biological Activities

Activity TypeAssay/MethodologyResult/FindingsReference
Anti-inflammatoryCOX inhibition assayIC50 = 0.04 μmol (comparable to celecoxib)
AntibacterialMIC determinationMIC = 0.004–0.03 mg/mL against sensitive strains
AnticancerCytotoxicity assaysInduced apoptosis in cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs and their properties are compared below:

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) logP Hydrogen Bonding (Donors/Acceptors) Crystal System/Packing Features
N-(2-(methylthio)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide (Target) Methylthio (-SMe) ~331.42* ~2.1† 1 donor, 6 acceptors‡ Not reported
N-(2-ethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Ethyl (-C₂H₅) 299.35 1.8271 1 donor, 6 acceptors Not reported
5-oxo-N-(2-(trifluoromethyl)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide Trifluoromethyl (-CF₃) ~353.32* ~3.2† 1 donor, 6 acceptors‡ Not reported
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Trimethoxybenzylidene 494.55 Not reported 0 donors, 9 acceptors Monoclinic (P21/n); C–H···O hydrogen bonds forming chains

*Calculated based on molecular formula.
†Estimated using fragment-based methods (e.g., SMe contributes +0.6 to logP, CF₃ +0.9).
‡Assumed based on carboxamide and pyrimidine moieties.

  • Methylthio vs. The higher molecular weight of the target compound (~331 vs. 299 g/mol) may affect bioavailability .
  • Methylthio vs. Trifluoromethyl : The -CF₃ group is strongly electron-withdrawing, which could reduce electron density on the phenyl ring and alter binding affinities in biological targets. The target compound’s -SMe group, being electron-donating, may stabilize resonance structures in the thiazolo-pyrimidine core .

Structural Conformation and Crystallography

  • Ring Puckering : In Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, the pyrimidine ring adopts a flattened boat conformation with a puckering amplitude of 0.224 Å at C3. This conformation is critical for intermolecular interactions . The target compound likely exhibits similar puckering due to the shared thiazolo-pyrimidine backbone.
  • Intermolecular Interactions : The trimethoxybenzylidene analog forms C–H···O hydrogen bonds (2.3–2.5 Å), creating chains along the c-axis . The target compound’s methylthio group may participate in C–H···S interactions or influence packing via steric effects.

Pharmacokinetic Considerations

  • Methyl sulfonamide substituents are known to improve pharmacokinetics (e.g., metabolic stability) .

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